
2-Bromo-4,5-difluorophenylboronic acid
Overview
Description
2-Bromo-4,5-difluorophenylboronic acid is an organoboron compound with the molecular formula C6H4BBrF2O2. It is a boronic acid derivative that features a bromine atom and two fluorine atoms attached to a phenyl ring, along with a boronic acid group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
General Synthetic Strategies
The synthesis of 2-Bromo-4,5-difluorophenylboronic acid typically involves two main steps:
- Selective halogenation (bromination and fluorination) of a phenyl precursor
- Introduction of the boronic acid group via borylation reactions
These steps require careful control of reaction conditions to achieve regioselectivity and high purity.
Detailed Preparation Methods
Halogenation of Phenyl Precursors
- Starting materials: Phenylboronic acid derivatives or fluorinated phenyl compounds
- Bromination: Achieved using bromine or brominating agents such as N-bromosuccinimide (NBS) often in the presence of catalysts like iron(III) bromide or metal bromides (e.g., potassium bromide)
- Fluorination: Usually introduced prior to or simultaneously with bromination, using fluorinated phenyl precursors or fluorination reagents
- Reaction conditions: Controlled temperatures (typically 30–60 °C), solvents such as chloroform, methanol, or tetrahydrofuran (THF), and inert atmosphere to prevent side reactions.
Formation of the Boronic Acid Group
- Palladium-catalyzed borylation: The brominated fluorophenyl intermediate undergoes palladium-catalyzed borylation using bis(pinacolato)diboron or trimethylborate as the boron source
- Catalysts: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2
- Bases: Potassium carbonate or potassium phosphate to facilitate transmetalation
- Solvents: Organic solvents like toluene, ethanol, or 1,4-dioxane under inert atmosphere (nitrogen or argon)
- Temperature: Typically 50–100 °C for several hours to ensure complete conversion.
Workup and Purification
- Extraction: Organic solvents such as ethyl ether or ethyl acetate are used to extract the product
- Purification: Recrystallization and chromatographic techniques (silica gel chromatography) to achieve high purity (>95%)
- Yield: Reported yields range from 80% to over 90% depending on the exact method and scale.
Representative Synthetic Route Example
Comparative Data Table of Key Reaction Parameters
Parameter | Typical Range/Value | Notes |
---|---|---|
Bromination temperature | 30–60 °C | Higher temps increase by-products |
Bromination time | 2–4 hours | Optimal for selectivity and yield |
Boronation catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | Palladium catalysts preferred |
Boronation base | K2CO3, K3PO4 | Facilitates transmetalation |
Boronation solvent | THF, toluene, 1,4-dioxane | Inert atmosphere required |
Boronation temperature | 50–100 °C | Ensures complete reaction |
Yield | 80–95% | Depends on purity of intermediates |
Research Findings and Notes
- The presence of fluorine atoms at positions 4 and 5 influences the electronic properties of the phenyl ring, affecting regioselectivity during bromination and borylation steps.
- The use of metal bromides (e.g., potassium bromide) in bromination enhances selectivity and yield by moderating bromine reactivity.
- Industrial scale synthesis employs automated reactors with precise temperature and atmosphere control to maintain consistent quality.
- The boronic acid group is sensitive to protodeboronation; thus, reaction conditions are optimized to minimize decomposition.
- Alternative synthetic routes may involve direct palladium-catalyzed borylation of 2-bromo-4,5-difluorobenzene, bypassing the need for pre-formed boronic acid derivatives.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-difluorophenylboronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base, leading to the formation of biaryl compounds .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl halides.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Bromo-4,5-difluorophenylboronic acid is utilized in various scientific research applications:
Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of complex organic molecules.
Biology: Used in the development of biologically active compounds, including potential drug candidates.
Medicine: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Employed in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-difluorophenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by the base.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
2-Bromo-4,5-difluorophenylboronic acid can be compared with other boronic acids, such as:
- 2-Chlorophenylboronic acid
- 3-Chlorophenylboronic acid
- Phenylboronic acid
Uniqueness
The presence of both bromine and fluorine atoms on the phenyl ring of this compound imparts unique electronic properties, making it particularly useful in specific cross-coupling reactions where these substituents can influence the reactivity and selectivity of the reaction .
Biological Activity
2-Bromo-4,5-difluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in medicinal chemistry, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₃BrF₂O₂
- Molecular Weight : 237.00 g/mol
- Density : 1.9 ± 0.1 g/cm³
- Boiling Point : 291.3 ± 40.0 °C at 760 mmHg
- Melting Point : 118-122 °C
Biological Applications
This compound is primarily used as a building block in the synthesis of pharmaceuticals, particularly those with anticancer and antimicrobial properties. Its boronic acid functional group allows it to interact with various biological molecules, enhancing its utility in drug development.
Medicinal Chemistry
The compound serves as a precursor for synthesizing biologically active molecules through reactions such as the Suzuki-Miyaura coupling. This reaction enables the formation of complex biaryl structures that are essential in drug design.
The biological activity of this compound is attributed to its ability to form reversible covalent bonds with diols, which is crucial for inhibiting certain enzymes and modulating receptor activities. The presence of bromine and fluorine enhances its binding affinity to biological targets, allowing for selective interactions.
Antimicrobial Activity
A study evaluated the antimicrobial properties of related phenylboronic acids, indicating that compounds with similar structures exhibit moderate activity against various pathogens including Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined using standard agar diffusion methods .
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | < 50 |
Candida albicans | > 100 |
Aspergillus niger | < 75 |
This data suggests that derivatives of phenylboronic acids can serve as potential antimicrobial agents.
Neuroprotective Effects
Research involving boronic acids has shown promise in neuroprotection. For instance, studies on trans-beta-styryl-boronic acid (TBSA), a related compound, demonstrated significant reductions in amyloid plaque burden and neuroinflammation in models of Alzheimer’s disease. These findings highlight the potential for boronic acids to influence neurodegenerative processes .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-bromo-4,5-difluorophenylboronic acid?
- Methodological Answer : Synthesis typically involves halogenation and boronation of a fluorinated benzene precursor. A common route starts with 4,5-difluorobenzene derivatives:
Bromination : Electrophilic bromination using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) to introduce the bromo group at the ortho position.
Boronation : Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) under inert conditions .
- Key Considerations : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can purity and stability of this compound be validated?
- Methodological Answer :
- Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid). Compare retention times to commercial standards (e.g., >97.0% purity as in catalog references) .
- Stability Testing : Store under nitrogen at –20°C to prevent hydrolysis. Conduct accelerated degradation studies at 40°C/75% RH for 1 week and monitor boronic acid decomposition via FT-IR (B-O bond absorption at ~1340 cm⁻¹) .
Q. What are its primary applications in cross-coupling reactions?
- Methodological Answer : This compound is a key Suzuki-Miyaura coupling partner for synthesizing biaryl structures. Example protocol:
- React with aryl halides (e.g., 4-chlorotoluene) using Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv), in THF/H₂O (3:1) at 80°C for 12 hours. Isolate products via extraction (EtOAc/H₂O) and confirm by NMR .
Advanced Research Questions
Q. How does the electronic effect of bromo and fluoro substituents influence regioselectivity in coupling reactions?
- Methodological Answer :
- Bromo Group : Acts as an electron-withdrawing group (EWG), directing cross-coupling to the para position. Confirmed via DFT calculations (e.g., lower activation energy for para-C-B bond cleavage) .
- Fluoro Groups : Enhance stability of the boronate intermediate but may sterically hinder coupling at adjacent positions. Compare reactivity with analogs like 2-bromo-3,4-difluorophenylboronic acid using kinetic studies .
Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during synthesis?
- Methodological Answer :
- Additive Screening : Use silver oxide (Ag₂O) to suppress protodeboronation by scavenging free protons.
- Solvent Optimization : Replace protic solvents (e.g., H₂O) with anhydrous DMF or toluene to reduce hydrolysis .
- Low-Temperature Reactions : Perform couplings at 0–25°C to minimize thermal degradation .
Q. How can derivatives of this compound be synthesized for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Esterification : React with ethanol/H₂SO₄ to form boronic ester derivatives (e.g., pinacol ester) for enhanced stability .
- Functionalization : Introduce substituents via Pd-catalyzed C-H activation (e.g., acetoxylation using Pd(OAc)₂ and PhI(OAc)₂) .
Q. How do contradictory data on reaction yields arise in literature, and how can they be resolved?
- Methodological Answer :
- Source Analysis : Compare catalyst systems (e.g., PdCl₂ vs. Pd(OAc)₂) and ligand effects (dppf vs. SPhos). Reproduce experiments under standardized conditions (e.g., inert atmosphere, degassed solvents).
- Statistical Validation : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) .
Properties
IUPAC Name |
(2-bromo-4,5-difluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHSZNLWFYNKCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Br)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584487 | |
Record name | (2-Bromo-4,5-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-34-6 | |
Record name | (2-Bromo-4,5-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4,5-difluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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